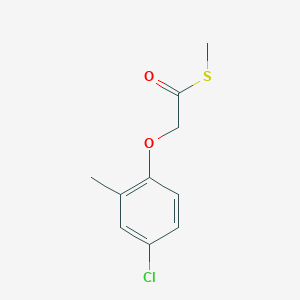
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate is a chemical compound known for its herbicidal properties. It belongs to the class of phenoxy herbicides, which are widely used in agriculture to control broadleaf weeds. This compound is particularly effective due to its ability to mimic natural plant hormones, leading to uncontrolled growth and eventually the death of the target plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (4-chloro-2-methylphenoxy)ethanethioate typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form (4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with methanethiol in the presence of a base to yield the final product . The reaction conditions often include the use of solvents like acetone or xylene and temperatures ranging from 20°C to 50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of herbicidal activity and environmental fate.
Biology: Research focuses on its effects on plant physiology and its potential use in controlling invasive species.
Medicine: Studies are exploring its potential as a lead compound for developing new drugs with herbicidal properties.
Industry: It is used in the formulation of herbicides for agricultural applications.
Wirkmechanismus
The mechanism of action of S-Methyl (4-chloro-2-methylphenoxy)ethanethioate involves its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation. This ultimately results in the death of the target plants . The molecular targets include auxin-binding proteins and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- Dicamba
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness
S-Methyl (4-chloro-2-methylphenoxy)ethanethioate is unique due to its specific structural features, such as the presence of a methylthio group, which enhances its herbicidal activity and environmental stability compared to similar compounds .
Eigenschaften
CAS-Nummer |
25319-89-5 |
|---|---|
Molekularformel |
C10H11ClO2S |
Molekulargewicht |
230.71 g/mol |
IUPAC-Name |
S-methyl 2-(4-chloro-2-methylphenoxy)ethanethioate |
InChI |
InChI=1S/C10H11ClO2S/c1-7-5-8(11)3-4-9(7)13-6-10(12)14-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
PQFIWRBUKOZHMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















